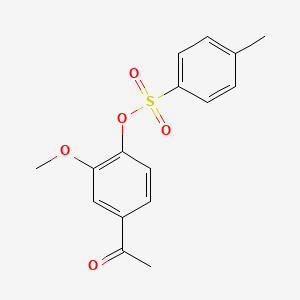
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a sulfonic acid group attached to a toluene ring, with an ester linkage to a 4-acetyl-2-methoxy-phenyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 4-acetyl-2-methoxy-phenyl ester typically involves the esterification of toluene-4-sulfonic acid with 4-acetyl-2-methoxy-phenol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and heated in a reactor. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of toluene-4-sulfonic acid 4-acetyl-2-methoxy-phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active sulfonic acid, which then interacts with specific molecular pathways. These interactions can modulate biochemical processes and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Toluene-4-sulfonic acid: A simpler compound with similar sulfonic acid functionality.
4-Acetyl-2-methoxy-phenol: Shares the acetyl and methoxy groups but lacks the sulfonic acid ester linkage.
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different aromatic substitutions.
Uniqueness
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ester linkage provides additional reactivity compared to simpler sulfonic acid derivatives .
Propiedades
Fórmula molecular |
C16H16O5S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(4-acetyl-2-methoxyphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16O5S/c1-11-4-7-14(8-5-11)22(18,19)21-15-9-6-13(12(2)17)10-16(15)20-3/h4-10H,1-3H3 |
Clave InChI |
DLFOLRWDLRMDPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


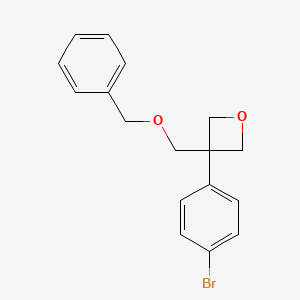
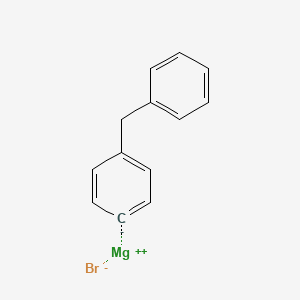
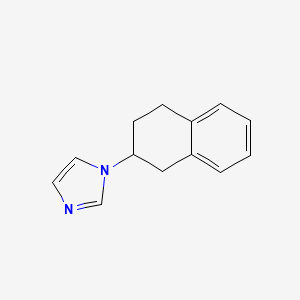
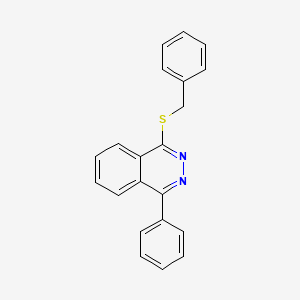
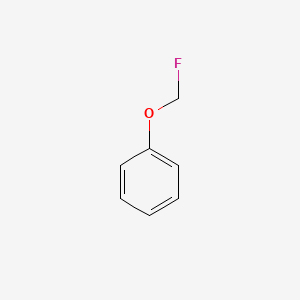
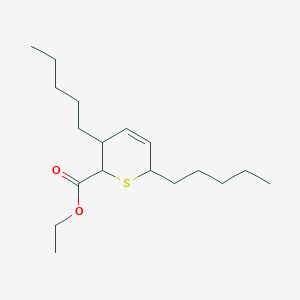
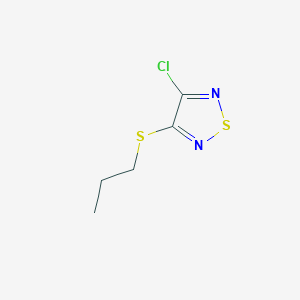

![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)
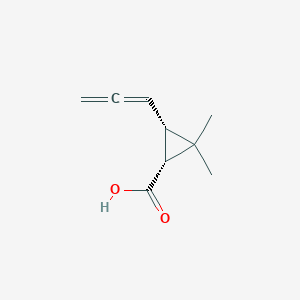
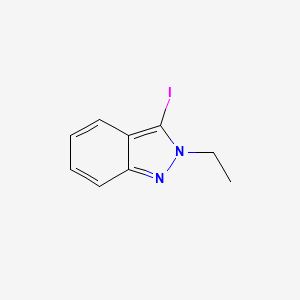
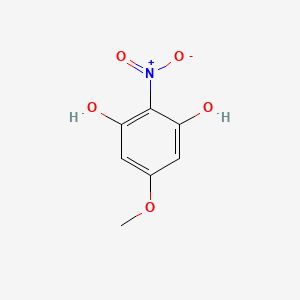
![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)

